B1579480 (3R)-piperidine-3-carboxylate

(3R)-piperidine-3-carboxylate

Cat. No.: B1579480
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-nipecotic acid zwitterion is the zwitterion resulting from the transfer of a proton from the carboxylic acid group to the amino group of (R)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid.

Scientific Research Applications

Stereospecific Microbial Reduction

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R)-piperidine-3-carboxylate, has shown significant results. Specifically, Candida parapsilosis SC16347 and Pichia methanolica SC16415 have been effective in producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities (Guo et al., 2006).

Structural and Spectroscopic Studies

This compound has been characterized through single-crystal X-ray analysis, FTIR, and NMR spectroscopies, revealing insights into its structure and conformation. This compound forms diastereomeric complexes with tartaric acid, indicating potential for diverse applications (Bartoszak-Adamska et al., 2011).

Branched Iminosugars Synthesis

Synthesis of branched iminosugars, including (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid from carbohydrate lactones, demonstrates the potential of this compound derivatives in pharmaceutical applications. One such compound showed specific inhibition of α-d-glucosidase (Simone et al., 2012).

Vibrational Spectra Analysis

The study of vibrational spectra of piperidine-3-carboxylic acid, a molecule similar to this compound, has been carried out using FT-IR and Raman spectroscopy. This research offers a deeper understanding of the molecular structure and potential applications in various fields (Yurdakul et al., 2014).

Crystallographic and Computational Analysis

Crystallographic and computational studies of complexes formed by this compound with other compounds, such as salicylic acid, provide insights into its molecular interactions and potential applications in material science and chemistry (Bartoszak-Adamska et al., 2009).

Molecular Interaction Studies

The formation of hydrogen-bonded complexes between this compound and other molecules, such as dichloro-4-nitrophenol, has been studied, revealing details about its molecular interactions. These findings contribute to the understanding of this compound's behavior in various chemical environments (Anioła et al., 2016).

Synthesis from Industrial Waste

Innovative synthesis of chiral bicyclic 3-hydroxypiperidines from this compound derivatives highlights the compound's utility in creating value-added products from industrial waste (Wilken et al., 1997).

Properties

Molecular Weight

129.2

IUPAC Name

(3R)-piperidin-1-ium-3-carboxylate

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1

SMILES

C1CC(C[NH2+]C1)C(=O)[O-]

Origin of Product

United States

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